molecular formula C21H20F3NO3 B2790664 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide CAS No. 1421466-31-0

3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide

Katalognummer: B2790664
CAS-Nummer: 1421466-31-0
Molekulargewicht: 391.39
InChI-Schlüssel: AHHHYASPZTZAED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}propanamide is a synthetic organic compound for research applications. The structure combines a 4-methoxyphenyl group and a propanamide chain linked via a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy moiety. Butynyl-linked compounds are of interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds. The presence of the trifluoromethyl group can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not approved for use in humans or animals. Researchers are responsible for verifying the compound's suitability for their specific applications.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c1-27-18-10-7-16(8-11-18)9-12-20(26)25-13-2-3-14-28-19-6-4-5-17(15-19)21(22,23)24/h4-8,10-11,15H,9,12-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHHYASPZTZAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the corresponding methoxyphenyl intermediate.

    Synthesis of the Trifluoromethylphenoxy Intermediate: This involves the reaction of 3-(trifluoromethyl)phenol with an appropriate reagent to form the trifluoromethylphenoxy intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenyl and trifluoromethylphenoxy intermediates with a butynyl chain under specific reaction conditions, such as the use of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Dopamine D₂ Receptor Antagonists ()

Compounds such as 3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (6) and 3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (8) share the trifluoromethylphenyl-propanamide core but differ in substituents:

  • Compound 6: Replaces the methoxyphenyl with a 2-oxopiperidinyl group, reducing aromaticity and introducing a cyclic amide.
  • Compound 8 : Incorporates a sulfonamido group, increasing hydrogen-bonding capacity. Yield: 36%, higher than 6 but lower than other analogs like Compound 10 (47%) .

Key Differences :

  • The target compound’s methoxyphenyl group may improve solubility compared to sulfonamido or piperidinyl groups.
  • The alkyne side chain in the target compound likely enhances rigidity versus flexible alkyl chains in analogs like Compound 12 (N-(o-tolyl)propanamide) .

Alkyne-Containing Propanamides ()

3-Bromo-N-(4-(4-chloro-2-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)phenoxy)-3-(prop-2-yn-1-yloxy)phenyl)propanamide (7a) shares the prop-2-yn-1-yloxy group with the target compound. Key observations:

  • Purity : 96% via HPLC, indicating synthetic feasibility for alkyne-containing propanamides.

Trifluoromethyl-Substituted Propanamides ()

  • Compound 57 (): An indomethacin analog with a trifluoromethoxybenzenesulfonamide group. Yield: 33%, lower than many analogs in . The trifluoromethoxy group increases lipophilicity, similar to the target’s trifluoromethylphenoxy group.
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide () : Crystal structure reveals N–H⋯O hydrogen bonding, a feature likely shared with the target compound. The chloro substituent in this analog may enhance metabolic stability compared to the target’s methoxy group .

Heterocyclic and Sulfonamide Derivatives ()

  • N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (): Incorporates a tetrazole ring, increasing H-bond acceptor count (6 vs. the target’s likely 4–5).
  • 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (): Sulfonamide and thiazole groups enhance polarity, contrasting with the target’s alkyne chain. Such differences may influence target selectivity in enzyme inhibition .

Data Tables

Table 2: Functional Group Impact

Group Target Compound Analogs (e.g., ) Key Effects
Methoxyphenyl Present Absent (e.g., CF₃-phenyl) ↑ Solubility, electron donation
Trifluoromethylphenoxy Present Present (e.g., Compound 6) ↑ Lipophilicity, metabolic stability
Alkyne side chain Present Absent (e.g., flexible chains) ↑ Rigidity, conformational control

Biologische Aktivität

3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide, with the CAS number 1421466-31-0, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20F3NO3
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a methoxyphenyl group and a trifluoromethylphenoxy moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research has indicated that compounds similar to 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide exhibit promising antitumor properties. For instance, related phenoxy-N-arylacetamide compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methoxy enhances antitumor efficacy .

Antimicrobial Activity

Compounds with similar structural features have also shown antimicrobial properties. Studies have reported that phenoxy-based compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, with certain derivatives demonstrating the ability to reduce inflammation markers in vitro. This suggests that 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide may possess similar properties .

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl and methoxy groups enhance the compound's ability to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator of various receptors implicated in tumor growth and inflammatory responses.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antitumor Activity : A recent study evaluated a series of phenoxy-N-arylacetamide derivatives, where one compound exhibited an IC50 value lower than that of doxorubicin against multiple cancer cell lines, indicating strong potential as an anticancer agent .
  • Study on Antimicrobial Effects : Another research focused on phenoxy derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .

Data Tables

Biological ActivityCompound TypeIC50 (µg/mL)Reference
AntitumorPhenoxy-N-arylacetamide<1.98
AntimicrobialPhenoxy derivativesVaries
Anti-inflammatoryPhenoxy analogsNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Coupling of the methoxyphenyl moiety to the propanamide backbone via amidation, using carbodiimide-based coupling agents under anhydrous conditions .
  • Step 2 : Introduction of the trifluoromethylphenoxy-butynyl group via nucleophilic substitution or Sonogashira coupling, requiring precise control of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Optimization : Reaction progress should be monitored using thin-layer chromatography (TLC), and purity verified via 1H^1H/13C^{13}C NMR spectroscopy. Yield improvements (>70%) are achievable by adjusting catalysts (e.g., Pd(PPh3_3)4_4 for cross-coupling) and inert atmospheres .

Q. How can researchers characterize the structural integrity of this compound?

  • Answer : Key techniques include:

  • Spectroscopy : 1H^1H NMR (for proton environments, e.g., methoxy singlet at δ 3.8 ppm) and 19F^{19}F NMR (for trifluoromethyl groups at δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 434.14) and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What in silico strategies are effective for predicting biological targets and binding affinities?

  • Answer :

  • Molecular Docking : Use AutoDock Vina for high-throughput virtual screening, employing a Lamarckian genetic algorithm to predict binding modes with enzymes/receptors (e.g., kinases or GPCRs). Adjust grid box dimensions to encompass the active site of target proteins (e.g., 25 Å × 25 Å × 25 Å) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonding with the propanamide carbonyl) using Schrödinger Phase or MOE .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?

  • Answer :

  • Analog Synthesis : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methylthio) substituents to assess electronic effects on bioactivity .
  • Biological Assays : Test analogs against panels of cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC50_{50} values with substituent Hammett constants (σ) to quantify electronic contributions .
  • Data Analysis : Apply QSAR models (e.g., CoMFA or CoMSIA) to predict activity cliffs and prioritize lead compounds .

Q. How can contradictory data in biological activity assays be resolved?

  • Answer :

  • Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) with alternative methods (e.g., SPR for binding kinetics or cellular thermal shift assays for target engagement) .
  • Solubility Adjustments : Address false negatives/positives due to aggregation by testing compounds in buffers with 0.1% DMSO or cyclodextrin-based solubilizers .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Q. What strategies enhance metabolic stability for in vivo applications?

  • Answer :

  • Isotere Replacement : Substitute the trifluoromethyl group with a trifluoromethoxy group to reduce oxidative metabolism .
  • Deuterium Labeling : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the propanamide as an ester or carbamate to improve bioavailability and controlled release .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for steps involving moisture-sensitive reagents (e.g., Grignard or organoboron compounds) .
  • Data Reproducibility : Include internal controls (e.g., known kinase inhibitors in enzyme assays) and triplicate measurements .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may pose environmental or toxicity risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.